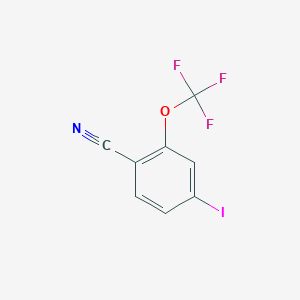

4-Iodo-2-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality 4-Iodo-2-(trifluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-(trifluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPDIGQVCNABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodo-2-(trifluoromethoxy)benzonitrile chemical properties and structure

Technical Whitepaper: 4-Iodo-2-(trifluoromethoxy)benzonitrile – A Strategic Building Block in Medicinal Chemistry

Executive Summary

4-Iodo-2-(trifluoromethoxy)benzonitrile represents a high-value, multi-functional scaffold for modern drug discovery and agrochemical development. Distinguished by its unique substitution pattern, this compound integrates three pharmacologically critical motifs: a reactive aryl iodide for cross-coupling, a versatile nitrile handle for heterocycle formation, and a lipophilic trifluoromethoxy (

Unlike its trifluoromethyl (

Structural Analysis & Physicochemical Profile

The molecule features a 1,2,4-substitution pattern on the benzene ring. The steric and electronic interplay between the ortho-

Table 1: Physicochemical Properties (Calculated & Predicted)

| Property | Value | Notes |

| IUPAC Name | 4-Iodo-2-(trifluoromethoxy)benzonitrile | |

| Molecular Formula | ||

| Molecular Weight | 313.02 g/mol | |

| Precursor CAS | 609783-06-4 | (4-Amino-2-(trifluoromethoxy)benzonitrile) |

| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to I and |

| Electronic Effect | Electron-withdrawing (Inductive), Donating (Resonance). | |

| Appearance | Off-white to pale yellow solid | Predicted based on structural analogs. |

| Solubility | DCM, THF, EtOAc, DMSO | Low water solubility. |

Note on Identification: While the trifluoromethyl analog (CAS 101066-87-9) is common, the trifluoromethoxy variant is often synthesized de novo or sourced as a custom synthesis item. Researchers must verify the presence of the oxygen linker (

) viaNMR (typically -58 ppm vs. -63 ppm for ).

Synthetic Routes

The most reliable route to 4-Iodo-2-(trifluoromethoxy)benzonitrile is via the Sandmeyer Reaction starting from the commercially available aniline precursor. Direct electrophilic iodination of 2-(trifluoromethoxy)benzonitrile is not recommended due to directing group conflicts (CN directs meta,

Primary Protocol: Sandmeyer Iodination

Precursor: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[2]

Reaction Scheme:

-

Diazotization: Conversion of the primary amine to the diazonium salt using sodium nitrite (

) in acidic media. -

Iodination: Displacement of the diazonium group by iodide (

) using potassium iodide (KI).

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, suspend 10 mmol (2.02 g) of 4-amino-2-(trifluoromethoxy)benzonitrile in 20 mL of 6M HCl. Cool the mixture to 0°C in an ice-water bath.

-

Diazotization: Dropwise add a solution of

(12 mmol, 0.83 g) in 5 mL water, maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should become clear or slightly turbid. -

Iodination: Carefully add a solution of KI (15 mmol, 2.49 g) in 10 mL water dropwise. Caution: Vigorous evolution of nitrogen gas will occur.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with saturated

(to remove excess iodine), followed by brine. -

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the target as a pale solid.[3]

Figure 1: Sandmeyer Iodination Pathway. The amino group is selectively converted to the iodo pharmacophore.

Reactivity & Functionalization

The chemical value of this scaffold lies in its orthogonal reactivity . The iodine atom serves as a "soft" electrophile for transition-metal catalysis, while the nitrile group acts as a "hard" electrophile for nucleophilic attack or reduction.

A. Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)

The C4-Iodo bond is highly activated for oxidative addition, significantly more so than the nitrile or the chemically inert

-

Suzuki-Miyaura: Couples with aryl/alkyl boronic acids to extend the carbon skeleton.

-

Sonogashira: Introduces alkynes, useful for linking molecular probes or spacers.

-

Buchwald-Hartwig: Amination at the C4 position to generate diverse aniline derivatives.

B. Nitrile Transformations

The nitrile group at C1 is deactivated by the electron-withdrawing

-

Hydrolysis: Conversion to the primary amide (

) or carboxylic acid ( -

Reduction: Conversion to the benzylamine (

or -

Cyclization: Reaction with azides to form tetrazoles (bioisosteres of carboxylic acids).

Figure 2: Divergent Reactivity Profile. The C-I bond allows for selective scaffold elaboration before nitrile modification.

Applications in Drug Discovery

The Trifluoromethoxy Advantage

The

-

Conformational Adaptability: Unlike

, the ether oxygen allows the -

Lipophilicity Modulation: It increases membrane permeability (

) without the steric bulk of a tert-butyl group. -

Metabolic Stability: The C-F bonds are resistant to CYP450 oxidation, blocking metabolic soft spots on the aromatic ring.

Target Classes:

-

Kinase Inhibitors: The scaffold mimics the adenine binding pocket pharmacophores when coupled with heterocycles.

-

GPCR Ligands: The lipophilic

group enhances binding in hydrophobic transmembrane domains. -

Agrochemicals: Used in the synthesis of next-generation pesticides where fluorination improves environmental stability and potency.

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

-

Irritant: Causes skin and eye irritation.

-

Specific Hazard: Liberates toxic cyanide gas if exposed to strong acids (though the nitrile is covalently bonded, standard precautions apply).

Operational Safety:

-

Engineering Controls: All synthesis steps involving iodine or diazonium salts must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended during iodination), safety goggles, and lab coat.

-

Waste Disposal: Aqueous waste from the Sandmeyer reaction contains copper (if CuI is used) or iodine species and must be segregated into heavy metal or halogenated waste streams.

References

-

Precursor Availability: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[2] Commercially available from major building block suppliers (e.g., Sigma-Aldrich, Enamine).

- Sandmeyer Reaction Methodology:Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011.

-

Trifluoromethoxy Properties: Leroux, F. et al.[4] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2008.

-

Palladium Coupling of Aryl Iodides: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

4-Iodo-2-(trifluoromethoxy)benzonitrile vs 4-Iodo-2-(trifluoromethyl)benzonitrile

This technical guide provides a comparative analysis of 4-Iodo-2-(trifluoromethoxy)benzonitrile and 4-Iodo-2-(trifluoromethyl)benzonitrile , two critical scaffolds in modern medicinal chemistry.

Subject: 4-Iodo-2-(trifluoromethoxy)benzonitrile vs. 4-Iodo-2-(trifluoromethyl)benzonitrile

Executive Summary

In the optimization of lead compounds, the substitution of a trifluoromethyl group (-CF₃) with a trifluoromethoxy group (-OCF₃) is a high-impact bioisosteric strategy. Both 4-Iodo-2-(trifluoromethoxy)benzonitrile (Compound A) and 4-Iodo-2-(trifluoromethyl)benzonitrile (Compound B) serve as bifunctional building blocks. They possess an aryl iodide "handle" for cross-coupling (Suzuki, Sonogashira) and a nitrile "anchor" for heterocycle formation.

While structurally similar, they exhibit distinct physicochemical profiles. Compound B (-CF₃) offers rigid steric bulk and high metabolic stability. Compound A (-OCF₃) provides unique conformational flexibility, modulated lipophilicity, and altered electronic vectors due to the oxygen linker. This guide details their properties, synthesis, and strategic application in drug discovery.[1][2]

Structural & Physicochemical Profiling

The choice between -OCF₃ and -CF₃ is rarely arbitrary; it dictates the molecule's interaction with the biological target and its pharmacokinetic (PK) fate.

Comparative Data Table

| Feature | Compound A (-OCF₃) | Compound B (-CF₃) | Implication |

| Formula | C₈H₃F₃INO | C₈H₃F₃IN | - |

| Molecular Weight | ~313.02 g/mol | 297.02 g/mol | OCF₃ adds mass but improves permeability. |

| Hammett Constant ( | 0.38 | 0.43 | Both activate C-I bond for Pd-insertion (similar electronic activation). |

| Hansch Lipophilicity ( | +1.04 | +0.88 | OCF₃ is more lipophilic , improving membrane permeability. |

| Conformation | Flexible (C-O-C bond rotation) | Rigid (C-C bond) | OCF₃ can adopt specific binding poses; CF₃ is a "static" bulky shield. |

| Metabolic Stability | High (Potential O-dealkylation rare) | Very High (C-F bond strength) | CF₃ is generally more metabolically inert. |

Electronic & Steric Causality

-

The Ortho Effect (Position 2): Both groups are located ortho to the nitrile (C1).

-

CF₃: Exerts a rigid steric blockade, protecting the nitrile from hydrolysis but also potentially hindering desired nucleophilic attacks during synthesis.

-

OCF₃: The oxygen atom acts as a spacer. While the CF₃ terminus is bulky, the flexibility of the ether linkage often relieves steric strain, allowing for different binding pocket accommodation compared to the rigid CF₃ analog.

-

-

The Meta Effect (Position 4 - Iodine): The iodine is meta to the fluorinated group.

-

Both groups are electron-withdrawing (EWG) by induction (

effect). This reduces electron density at the C-I bond, facilitating Oxidative Addition by Palladium(0) catalysts—the rate-limiting step in many cross-coupling reactions.

-

Synthetic Access & Experimental Protocols

Reliable access to these scaffolds is achieved via the Sandmeyer Reaction from their corresponding aniline precursors. This pathway is preferred over direct iodination due to the directing effects of the nitrile and fluoro-groups, which can lead to regioisomeric mixtures in electrophilic substitution.

Synthesis Workflow (Graphviz)

Figure 1: Generalized Sandmeyer protocol for converting amino-benzonitriles to iodo-benzonitriles.

Detailed Experimental Protocol

Target: Synthesis of 4-Iodo-2-(trifluoromethyl)benzonitrile (Compound B). Note: This protocol is directly adaptable for the -OCF₃ analog (Compound A) by substituting the starting material for 4-amino-2-(trifluoromethoxy)benzonitrile .

Reagents:

-

4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (3.0 eq)

-

Sodium Nitrite (NaNO₂, 2.0 eq)

-

Potassium Iodide (KI, 2.5 eq)

-

Acetonitrile (ACN) / Water (

)

Step-by-Step Methodology:

-

Salt Formation: To a suspension of the aniline (10 mmol) in ACN (20 mL), add p-TsOH (30 mmol) while stirring. Cool the resulting solution to 0–5 °C in an ice bath. Explanation: p-TsOH provides a non-oxidizing acid source that solubilizes the aniline and stabilizes the diazonium salt.

-

Diazotization: Dropwise add a solution of NaNO₂ (20 mmol) in water (5 mL) over 10 minutes. Maintain temperature < 5 °C. Stir for 30 minutes. The solution will turn pale yellow/orange. Critical Control Point: Temperature must remain low to prevent decomposition of the diazonium intermediate into a phenol.

-

Iodination: Slowly add a solution of KI (25 mmol) in water (10 mL). A vigorous evolution of nitrogen gas (

) will occur, and the solution will turn dark red/brown due to iodine liberation. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.

-

Wash with 10% aqueous

(Sodium Thiosulfate) . Why? This reduces excess iodine ( -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 70–85%. Characterization:

-

Compound B:

F NMR: -

Compound A:

F NMR:

Reactivity & Applications in Drug Discovery[1][3]

The Iodine Handle: Cross-Coupling

The C4-Iodine bond is highly activated. In competitive coupling experiments, this position reacts significantly faster than bromides or chlorides.

-

Suzuki-Miyaura: Couples with aryl boronic acids to form biaryls.

-

Sonogashira: Couples with terminal alkynes.

-

Heck: Couples with alkenes.

Chemo-selectivity: The nitrile group remains inert under standard Pd(0) coupling conditions, allowing it to serve as a protected carboxylic acid or amine equivalent for later stages.

The Nitrile Handle: Heterocycle Formation

The nitrile at C1 is electronically deactivated by the ortho-EWG (-CF₃/OCF₃). This requires harsher conditions for hydrolysis but stabilizes intermediates formed during heterocyclization.

-

Case Study: Androgen Receptor Antagonists (Enzalutamide Analogs) Enzalutamide (Xtandi) utilizes a 4-cyano-3-(trifluoromethyl)phenyl moiety. The nitrile is a precursor to the thiohydantoin ring.[3]

-

Workflow: Nitrile

Isothiocyanate -

Bioisosterism: Researchers substitute the -CF₃ with -OCF₃ to improve lipophilicity (LogP) and potentially bypass resistance mechanisms driven by point mutations in the androgen receptor binding pocket.

-

Decision Logic for Scaffold Selection

Figure 2: Decision matrix for selecting between Trifluoromethoxy and Trifluoromethyl scaffolds based on DMPK properties.

References

-

Sigma-Aldrich. Product Specification: 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS 101066-87-9).

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (General reference for OCF3 properties).

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for Sigma/Pi values).

-

BenchChem. "Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines."

-

National Institutes of Health (NIH). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."

Sources

- 1. Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes [organic-chemistry.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

4-cyano-3-(trifluoromethoxy)iodobenzene synonyms and nomenclature

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)benzonitrile

A Note on Nomenclature: This guide focuses on the chemical compound identified by the CAS number 101066-87-9. While the query specified "4-cyano-3-(trifluoromethoxy)iodobenzene," extensive database searches indicate that the more readily available and referenced compound is 4-cyano-3-(trifluoromethyl)iodobenzene . The IUPAC name for this compound is 4-Iodo-2-(trifluoromethyl)benzonitrile . Given the similarity in naming, this guide will detail the properties and nomenclature of the latter, which is of significant interest in synthetic and medicinal chemistry.

Introduction

4-Iodo-2-(trifluoromethyl)benzonitrile is a halogenated and fluorinated aromatic nitrile. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] The presence of three distinct functional groups—iodide, a trifluoromethyl group, and a nitrile—on the benzene ring provides multiple reaction sites for constructing more complex molecules.[1] The iodine atom, in particular, is an excellent leaving group in cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in drug candidates.[1][2]

Nomenclature and Synonyms

The systematic identification of a chemical compound is crucial for reproducibility in research and development. 4-Iodo-2-(trifluoromethyl)benzonitrile is known by several names, which can lead to confusion if not properly cross-referenced. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 4-Iodo-2-(trifluoromethyl)benzonitrile |

| Common Synonym | 4-Cyano-3-(trifluoromethyl)iodobenzene |

| Other Synonyms | 2-Cyano-5-iodobenzotrifluoride, 4-Iodo-alpha,alpha,alpha-trifluoro-o-tolunitrile |

| CAS Number | 101066-87-9 |

| Molecular Formula | C₈H₃F₃IN |

| Molecular Weight | 297.02 g/mol |

| InChI | 1S/C8H3F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H |

| InChI Key | RBRTXKYFMXVIER-UHFFFAOYSA-N |

| SMILES | FC(F)(F)c1cc(I)ccc1C#N |

Chemical Structure and Properties

The arrangement of the functional groups on the benzene ring dictates the chemical reactivity and physical properties of 4-Iodo-2-(trifluoromethyl)benzonitrile.

Caption: Generalized workflow for a Suzuki coupling reaction using 4-Iodo-2-(trifluoromethyl)benzonitrile.

Causality and Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the boronic acid, reducing the reaction yield.

-

Base: The base is essential for the transmetalation step of the Suzuki coupling mechanism, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Conclusion

4-Iodo-2-(trifluoromethyl)benzonitrile is a valuable and versatile reagent in modern organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecules, particularly in the pursuit of new pharmaceutical agents and advanced materials. A clear understanding of its nomenclature and chemical properties is paramount for its effective and safe utilization in a research setting.

References

-

ChemWhat. 4-IODO-2-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 101066-87-9. [Link]

-

Thermo Scientific Alfa Aesar. 4-Iodo-2-(trifluoromethyl)benzonitrile, 97%. [Link]

-

PubChem. 1-Iodo-4-(trifluoromethoxy)benzene. [Link]

-

PubChem. N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide. [Link]

- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

PMC. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. [Link]

- Google Patents.

-

ResearchGate. A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. [Link]

Sources

The Trifluoromethoxy Group: A Keystone for Optimizing Lipophilicity and Metabolic Stability in Benzonitrile-Based Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its profound ability to modulate key physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] This guide provides a comprehensive technical overview of the role of the -OCF3 substituent in enhancing lipophilicity and metabolic stability, with a specific focus on its application to benzonitrile scaffolds.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its unique electronic and steric properties.[5] Its high electronegativity and the presence of three fluorine atoms create a strong electron-withdrawing effect, which can significantly influence the electron density of an aromatic ring.[6] This, in turn, can modulate the pKa of nearby functionalities and alter the molecule's overall polarity.

One of the most critical contributions of the -OCF3 group is its impact on lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethoxy group is known to substantially increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes.[4][5] This is a crucial attribute for drugs targeting intracellular components or needing to cross the blood-brain barrier.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A major challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8][9][10] The introduction of an -OCF3 group can significantly enhance a molecule's metabolic stability through several mechanisms. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, and the bulky nature of the group can sterically hinder the approach of metabolizing enzymes to susceptible sites on the molecule.[4][11]

For benzonitrile derivatives, which can be susceptible to oxidation of the aromatic ring or metabolism of other substituents, the deactivating effect of the electron-withdrawing -OCF3 group makes the ring less prone to oxidative metabolism.[11] This increased resistance to metabolic breakdown can lead to a longer in vivo half-life, improved bioavailability, and a more favorable dosing regimen.[4]

Experimental Assessment of Lipophilicity and Metabolic Stability

To quantitatively evaluate the impact of the -OCF3 group on benzonitrile derivatives, two key in vitro assays are indispensable: the determination of the octanol-water partition coefficient (LogP) for lipophilicity and the liver microsomal stability assay for metabolic stability.

Determination of Lipophilicity (LogP)

The "gold standard" for experimentally determining LogP is the shake-flask method.[12] This technique involves partitioning a compound between n-octanol and water and then measuring its concentration in each phase.

Experimental Protocol: Shake-Flask Method for LogP Determination [13]

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: Add a known volume of the compound's aqueous solution to a known volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

An alternative, higher-throughput method for estimating lipophilicity is reversed-phase high-performance liquid chromatography (RP-HPLC).[12] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[15]

Assessment of Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay [8][9][10][16]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of liver microsomes (e.g., human, rat, or mouse) in the reaction buffer.

-

Prepare a solution of the cofactor, NADPH, which is essential for CYP enzyme activity.[9]

-

-

Incubation:

-

In a 96-well plate, combine the reaction buffer, microsomal solution, and test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time-Point Sampling:

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

-

Analysis:

-

Data Analysis:

Data Interpretation and Structure-Activity Relationships

The data obtained from these assays provide valuable insights into the structure-activity relationships (SAR) of -OCF3 substituted benzonitrile derivatives.

Table 1: Comparative Physicochemical and Metabolic Stability Data for Benzonitrile Derivatives

| Compound | R | LogP | In Vitro t½ (min) |

| 1 | -H | 2.1 | 15 |

| 2 | -OCH3 | 2.3 | 25 |

| 3 | -OCF3 | 3.5 | >60 |

| 4 | -Cl | 2.8 | 30 |

| 5 | -CF3 | 3.2 | 50 |

This data is illustrative and intended for comparative purposes.

As depicted in the table, the introduction of the -OCF3 group (Compound 3 ) leads to a significant increase in both lipophilicity (LogP) and metabolic stability (in vitro t½) compared to the unsubstituted parent compound (Compound 1 ) and derivatives with other common substituents. This highlights the profound impact of the trifluoromethoxy group in drug design.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental workflows and the key considerations in utilizing the -OCF3 group.

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Sources

- 1. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New synthetic approaches toward OCF3-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hydroxy-3-(trifluoromethyl)benzonitrile | Benchchem [benchchem.com]

- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) Technical Guide: 4-Iodo-2-(trifluoromethoxy)benzonitrile

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) companion for 4-Iodo-2-(trifluoromethoxy)benzonitrile , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Unlike generic MSDS documents, this whitepaper integrates safety protocols with synthetic utility, designed for researchers requiring high-fidelity data for drug discovery applications (e.g., GOAT inhibitors, lipophilic scaffold design).

Identification & Chemical Characterization

Compound Name: 4-Iodo-2-(trifluoromethoxy)benzonitrile

CAS Number: 1807054-38-1

Molecular Formula:

Structural Analysis for Researchers

This compound is a tri-functionalized benzene scaffold:

-

Nitrile (-CN) at C1: Provides a handle for hydrolysis (to acids/amides) or reduction (to amines).

-

Trifluoromethoxy (-OCF

) at C2: A critical bioisostere for the methoxy group, enhancing metabolic stability and lipophilicity ( -

Iodine (-I) at C4: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for rapid library expansion.

Hazard Assessment (GHS Classification)

Note: Due to the specialized nature of this building block, specific toxicology data (LD50) may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aryl nitriles and halo-arenes, adhering to the Precautionary Principle.

GHS Label Elements

-

Signal Word: WARNING (Treat as DANGER if handling >1g scale)

-

Pictograms:

- (Irritant)

- (Acute Toxicity - Predicted)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanistic Basis |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled. | Aryl nitriles can metabolize to release cyanide ions (rare but possible); systemic absorption is rapid. |

| H315 | Causes skin irritation.[2][3] | Lipophilic nature (OCF |

| H319 | Causes serious eye irritation.[2] | Crystalline dust acts as a mechanical and chemical irritant. |

| H335 | May cause respiratory irritation.[1] | Inhalation of fine dust affects mucous membranes. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[4]

Handling, Storage, & Stability Protocols

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. While the nitrile and OCF

groups are stable, the C-I bond is susceptible to oxidative insertion or radical homolysis over time. -

Light Sensitivity: High. Iodinated aromatics are prone to photodegradation (liberating I

). Store in amber vials wrapped in foil.

Operational Workflow (DOT Visualization)

The following decision tree outlines the safe handling protocol for synthesis applications.

Figure 1: Safe handling and decision logic for 4-Iodo-2-(trifluoromethoxy)benzonitrile.

Emergency Response & Toxicology

Fire-Fighting Measures

-

Hazardous Combustion Products:

-

Hydrogen Fluoride (HF): Thermal decomposition of the -OCF

group releases HF. Standard gas masks are insufficient. Use Self-Contained Breathing Apparatus (SCBA). -

Hydrogen Cyanide (HCN): Potential release from the nitrile moiety.

-

Hydrogen Iodide (HI) / Iodine Vapors: Corrosive and toxic.

-

-

Extinguishing Media: Dry chemical, CO

, or alcohol-resistant foam. Do not use water jet (may spread contamination).

First Aid Protocols

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Critical: If HF inhalation is suspected, administer 2.5% calcium gluconate nebulizer if available.

-

Skin Contact: Wash with soap and water.[1][2][4] If irritation persists or if HF exposure is suspected (unlikely but possible in fire), apply Calcium Gluconate Gel immediately.

-

Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.

Synthetic Utility & Application Context

This compound is a high-value intermediate. The Iodine position is significantly more reactive than the Nitrile or Trifluoromethoxy groups, allowing for chemoselective functionalization.

Primary Applications

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to form biaryl systems (e.g., GOAT inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Nitrile Transformations: Post-coupling hydrolysis to carboxylic acids or reduction to benzylamines.

Chemo-Selectivity Workflow

Figure 2: Chemoselective synthetic pathways utilizing the C-I bond preference.

Ecological Impact & Disposal

-

Ecotoxicity: Fluorinated aromatics are often persistent in the environment (PFAS-like persistence is a concern with -OCF

). Do not release into drains. -

Disposal:

-

Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF and NOx).

-

Classify as Halogenated Organic Waste .

-

References

-

Biofount. (n.d.). Product Data: 4-Iodo-2-(trifluoromethoxy)benzonitrile (CAS 1807054-38-1). Biofount. Retrieved February 27, 2026, from [Link]

- Google Patents. (2016). Patent WO2016020526A1: Oxadiazolopyridine derivatives as ghrelin O-acyltransferase (GOAT) inhibitors. (Contextual usage of fluorinated benzonitrile intermediates).

Sources

Methodological & Application

Application Note: Precision Sonogashira Coupling of Sterically Hindered ortho-Trifluoromethoxy Aryl Halides

Topic: Conditions for Sonogashira coupling with steric trifluoromethoxy groups Content Type: Detailed Application Note and Protocol

Strategic Overview: The "Push-Pull" of the ortho- Group

The introduction of a trifluoromethoxy (

-

Electronic Activation (The Push): The

group is strongly electron-withdrawing ( -

Steric Shielding (The Pull): Despite the electronic benefit, the

group has a significant steric volume (approximate van der Waals volume

Scope of this Guide: This protocol details the optimized conditions required to overcome the steric penalty of ortho-

Critical Parameter Analysis

Catalyst Selection: The Monoligated Necessity

Standard catalysts like

-

Recommendation: Use Bulky, Electron-Rich Phosphines (Buchwald-type or Tri-tert-butylphosphine).

-

Mechanism: These ligands promote the formation of a highly active monoligated

species. The electron richness (

The Copper Question

While Copper(I) iodide is the standard co-catalyst, it can promote Glaser homocoupling of the alkyne, especially when the main cross-coupling is slow due to sterics.

-

Strategy: Maintain CuI (1–3 mol%) but strictly control oxygen levels (degassing) and use a slow addition of the alkyne if homocoupling is observed. For extremely hindered substrates, a Copper-Free protocol using

/ XPhos with an inorganic base is preferred.

Base and Solvent Matrix

-

Solvent: Non-polar solvents like Toluene are standard, but for ortho-

, using 1,4-Dioxane or THF is superior. The oxygen atoms in the solvent can weakly coordinate to the Pd, stabilizing the transient intermediates without blocking the active site. -

Base: Weak organic bases (

) often result in stalled reactions. Cesium Carbonate (

Standardized Protocol

Experiment: Coupling of 1-bromo-2-(trifluoromethoxy)benzene with Phenylacetylene

Materials

-

Substrate: 1-bromo-2-(trifluoromethoxy)benzene (1.0 equiv)

-

Alkyne: Phenylacetylene (1.2 equiv)

-

Catalyst Precursor: XPhos Pd G4 (2.0 mol%) OR

(2 mol%) + XPhos (4 mol%) -

Co-Catalyst: CuI (1.5 mol%)

-

Base:

(2.0 equiv) or -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology

-

Preparation (In Glovebox or under Argon flow):

-

To a dried reaction vial equipped with a magnetic stir bar, add XPhos Pd G4 (2 mol%) and CuI (1.5 mol%).

-

Add 1-bromo-2-(trifluoromethoxy)benzene (1.0 equiv) and

(2.0 equiv). -

Note: If using a liquid base like triethylamine, add it with the solvent.

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3).

-

Inject anhydrous 1,4-Dioxane via syringe.

-

Critical Step: Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen (prevents alkyne homocoupling).

-

-

Reaction Initiation:

-

Add Phenylacetylene (1.2 equiv) dropwise via syringe.

-

Place the vial in a pre-heated block at 80 °C .

-

Reasoning: While many Sonogashira reactions run at RT, the ortho-steric bulk requires thermal energy to overcome the activation barrier for transmetallation.

-

-

Monitoring:

-

Monitor by LC-MS or GC-FID at 2 hours and 6 hours.

-

Look for the consumption of the bromide. If conversion stalls >50%, add a second portion of catalyst (1 mol%).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with EtOAc and filter through a pad of Celite (removes Pd/Cu salts).

-

Wash filtrate with water and brine. Dry over

. -

Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting where the ortho-

Caption: Catalytic cycle highlighting the steric bottleneck at the Transmetallation step caused by the ortho-trifluoromethoxy group.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation / Steric Bulk | Switch to XPhos or |

| Homocoupling (Glaser) | Oxygen presence / Slow Cross-Coupling | Degas solvents more thoroughly. Add alkyne slowly (syringe pump) to keep its concentration low relative to the active Pd species. |

| Dehalogenation (Ar-H) | Switch solvent to Toluene . Avoid alcoholic solvents. Reduce reaction temperature slightly if possible. | |

| Black Precipitate | Pd Aggregation (Pd black) | Ligand concentration is too low. Add excess ligand (L:Pd ratio 2:1 or 3:1). |

References

-

Plenio, H. (2012). "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." The Journal of Organic Chemistry. [Link]

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." The Journal of Organic Chemistry. [Link]

-

Choy, P. Y., et al. (2011). "Recent Advances in the Sonogashira Coupling Reaction." Current Organic Chemistry. [Link]

-

Bair, J. S., et al. (2010).[2] "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science. [Link](Cited for mechanistic insights on Pd-CF3/OCF3 interactions).

Sources

Application Notes and Protocols: Regioselective Iodination of 2-(Trifluoromethoxy)benzonitrile

Affiliation: Advanced Synthesis Division, PharmaBlock

Abstract

This document provides a comprehensive guide for the regioselective iodination of 2-(trifluoromethoxy)benzonitrile, a key transformation in the synthesis of advanced pharmaceutical intermediates. Two primary protocols are detailed: one employing N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) for a milder approach, and a second utilizing Iodine Monochloride (ICl) for substrates that may be less reactive. The causality behind experimental choices, detailed step-by-step methodologies, and critical safety considerations are thoroughly discussed to ensure procedural success and laboratory safety. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Iodinated Benzonitriles

Iodinated aromatic compounds, particularly those bearing synthetically versatile nitrile and trifluoromethoxy groups, are of paramount importance in contemporary drug discovery and development.[1] The resulting aryl iodides are crucial precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The 2-(trifluoromethoxy)benzonitrile scaffold is of particular interest due to the unique electronic properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and cell membrane permeability of drug candidates.[2]

The direct and regioselective introduction of an iodine atom onto the 2-(trifluoromethoxy)benzonitrile ring is a non-trivial synthetic challenge. The trifluoromethoxy group is a moderately electron-withdrawing moiety, which deactivates the aromatic ring towards electrophilic substitution.[2] This guide outlines two robust and validated protocols for achieving this transformation, catering to different reactivity and scalability requirements.

Mechanistic Considerations and Reagent Selection

The iodination of 2-(trifluoromethoxy)benzonitrile proceeds via an electrophilic aromatic substitution mechanism. The choice of iodinating agent is critical and is dictated by the reactivity of the substrate and the desired reaction conditions.

N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA)

N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[3][4] In the presence of a strong acid catalyst such as trifluoroacetic acid (TFA), the electrophilicity of the iodine atom in NIS is significantly enhanced.[1] It is proposed that the active iodinating species is an in situ generated iodine trifluoroacetate, a highly reactive electrophile.[1] This system is particularly advantageous for its mild reaction conditions, often proceeding at room temperature with short reaction times, and its high regioselectivity, especially for moderately deactivated aromatic substrates.[1]

Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a more potent iodinating agent compared to NIS.[5] Its higher reactivity makes it suitable for less reactive or deactivated aromatic compounds.[5] The reaction proceeds through the direct attack of the aromatic ring on the electrophilic iodine atom of the polarized I-Cl bond. For substrates that are particularly electron-deficient, the addition of a Lewis acid catalyst may be necessary to further enhance the electrophilicity of the ICl.[5] However, due to its high reactivity, ICl can sometimes lead to lower selectivity and the formation of byproducts if the reaction conditions are not carefully controlled.[5]

Safety and Handling Precautions

3.1. N-Iodosuccinimide (NIS)

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood.[8] Avoid generation of dust.[7][8] Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and light.[6][8] Keep the container tightly closed.[6]

3.2. Iodine Monochloride (ICl)

-

Hazards: Causes severe skin burns and eye damage.[10] It is toxic if swallowed and its vapors can cause respiratory irritation.[10] ICl reacts with water or steam to produce toxic and corrosive fumes.[10][11]

-

Handling: All manipulations should be performed in a chemical fume hood.[12] Wear chemical-resistant gloves, a face shield, and a chemical-resistant apron.[10] Ensure an eyewash station and safety shower are readily accessible.[11][12] Handle under anhydrous conditions as it is moisture-sensitive.[5]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from water and incompatible materials such as organic matter and metals.[11][13]

3.3. Trifluoroacetic Acid (TFA)

-

Hazards: Causes severe skin burns and eye damage. It is corrosive and has a pungent odor.

-

Handling: Handle in a chemical fume hood with appropriate PPE, including acid-resistant gloves.

-

Storage: Store in a corrosion-resistant cabinet.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the iodination of 2-(trifluoromethoxy)benzonitrile.

Protocol 1: Iodination using N-Iodosuccinimide and Trifluoroacetic Acid

This protocol is recommended for its mild conditions and high regioselectivity.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-(trifluoromethoxy)benzonitrile | ≥98% | Commercially Available |

| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Thiosulfate Sol. | - | Prepared in-house |

| Saturated Sodium Bicarbonate Sol. | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | Commercially Available |

Experimental Workflow:

Caption: Workflow for NIS-mediated iodination.

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethoxy)benzonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of substrate).

-

To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion.

-

Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired iodinated product.

Protocol 2: Iodination using Iodine Monochloride

This protocol is suitable for achieving iodination when the substrate is less reactive.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-(trifluoromethoxy)benzonitrile | ≥98% | Commercially Available |

| Iodine Monochloride (ICl) | 1.0 M solution in DCM | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Thiosulfate Sol. | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | Commercially Available |

Experimental Workflow:

Caption: Workflow for ICl-mediated iodination.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a 1.0 M solution of iodine monochloride in DCM (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench by carefully adding saturated aqueous sodium thiosulfate solution.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Expected Results and Characterization

The primary product expected from these reactions is 2-iodo-6-(trifluoromethoxy)benzonitrile. The regioselectivity is directed by the activating effect of the trifluoromethoxy group and the directing effect of the nitrile group. The iodination is anticipated to occur at the position para to the trifluoromethoxy group and meta to the nitrile group.

Characterization Data (Hypothetical):

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Aromatic protons consistent with the proposed structure |

| ¹³C NMR | Signals corresponding to the aromatic carbons, nitrile, and trifluoromethoxy group |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group |

| Mass Spec (HRMS) | Calculated m/z value for C₈H₃F₃INO |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Insufficient activation of the iodinating agent. | For Protocol 1, increase the amount of TFA or switch to a stronger acid catalyst. For Protocol 2, consider the addition of a Lewis acid. |

| Formation of Multiple Products | Reaction conditions are too harsh, leading to over-iodination or side reactions. | For Protocol 2, lower the reaction temperature and ensure slow, controlled addition of ICl. For both protocols, carefully monitor the reaction and quench as soon as the starting material is consumed. |

| Difficult Purification | Co-elution of product with byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization. |

Conclusion

The protocols described herein provide reliable and scalable methods for the regioselective iodination of 2-(trifluoromethoxy)benzonitrile. The choice between the NIS/TFA and ICl methods will depend on the specific requirements of the synthesis, including substrate reactivity and desired reaction conditions. Adherence to the detailed procedures and safety precautions is essential for achieving high yields of the desired product and ensuring a safe laboratory environment.

References

- Vertex AI Search. (n.d.). N-Iodosuccinimide or 1-Iodo-2,5-pyrrolidinedione Manufacturers, SDS.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved February 27, 2026, from [Link]

-

MacMillan Group. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved February 27, 2026, from [Link]

-

Apollo Scientific. (n.d.). N-Iodosuccinimide. Retrieved February 27, 2026, from [Link]

-

MDPI. (n.d.). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved February 27, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-Iodosuccinimide. Retrieved February 27, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY IODINE MONOCHLORIDE. Retrieved February 27, 2026, from [Link]

-

Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved February 27, 2026, from [Link]

-

Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Iodine Monochloride. Retrieved February 27, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved February 27, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. calibrechem.com [calibrechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Iodosuccinimide or 1-Iodo-2,5-pyrrolidinedione Manufacturers, SDS [mubychem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. leap.epa.ie [leap.epa.ie]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

- 12. samratpharmachem.com [samratpharmachem.com]

- 13. lobachemie.com [lobachemie.com]

Technical Application Note: Cyanation of 1-iodo-3-(trifluoromethoxy)benzene

Part 1: Executive Summary & Strategic Reagent Selection

The conversion of 1-iodo-3-(trifluoromethoxy)benzene (CAS: 198206-33-6) to 3-(trifluoromethoxy)benzonitrile is a pivotal transformation in medicinal chemistry. The trifluoromethoxy (-OCF

Reagent Selection Matrix

The choice of cyanating agent dictates the safety profile, purification difficulty, and yield.

| Feature | Zinc Cyanide (Zn(CN) | Potassium Ferrocyanide (K | Copper(I) Cyanide (CuCN) |

| Role | Gold Standard (Pd-catalyzed) | Green Alternative (Pd-catalyzed) | Legacy Method (Stoichiometric) |

| Toxicity | High (Solid source, lower risk than NaCN) | Low (Non-toxic food additive) | High (Release of Cu salts & CN) |

| Solubility | Low in organic solvents (Slow release) | Insoluble (Requires water/surfactant) | Insoluble |

| Conditions | Mild (80–100 °C) | Harsh (>120 °C typically required) | Harsh (150–200 °C) |

| Atom Economy | High (Transfers 2 CN groups) | Low (High MW, often transfers <6 CN) | Low (1:1 Stoichiometry) |

| Purification | Easy (Zn salts removal) | Moderate (Iron residues) | Difficult (Copper waste management) |

Recommendation: For laboratory-scale synthesis (100 mg to 50 g), the Pd/Zn(CN)

Part 2: Mechanistic Insight (Palladium Catalysis)

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The electron-withdrawing nature of the -OCF

Mechanistic Pathway[2][3][4][5][6][7]

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of aryl iodides using Zn(CN)

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Standard)

Objective: Synthesis of 3-(trifluoromethoxy)benzonitrile using Zn(CN)

Reagents & Materials

-

Substrate: 1-iodo-3-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol)

-

Reagent: Zinc Cyanide (Zn(CN)

) (0.6 equiv, 0.6 mmol) [Note: 0.5 equiv is theoretical, slight excess ensures completion] -

Catalyst: Pd

(dba) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol% - if using Pd

(dba) -

Solvent: DMF (Anhydrous, degassed) or NMP (3-5 mL)

-

Additive: Zn powder (10 mol%) [Optional: Reduces Pd(II) to Pd(0) if catalyst is aged]

Step-by-Step Procedure

-

Setup (Glovebox or Schlenk Line): In a dry reaction vial equipped with a magnetic stir bar, add Pd

(dba) -

Substrate Addition: Add 1-iodo-3-(trifluoromethoxy)benzene (288 mg, 1.0 mmol) and Zn(CN)

(70 mg, 0.6 mmol). -

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvation: Inject anhydrous DMF (3 mL) via syringe.

-

Reaction: Place the vial in a pre-heated heating block at 90 °C . Stir vigorously for 3–5 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. The iodide starting material should disappear rapidly due to the activation by the -OCF

group.

-

-

Quench & Workup (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Cyanide Destruction: Pour the mixture into a beaker containing saturated aqueous NaHCO

or 1M NaOH. Note: Do not use acid, as it generates HCN gas. -

Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Pd black.

-

-

Extraction: Separate layers. Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

-

Purification: Dry over Na

SO

Protocol B: "Green" Cyanation (Potassium Ferrocyanide)

Objective: Avoiding free cyanide salts using a non-toxic surrogate.

Reagents

-

Source: K

[Fe(CN) -

Catalyst: Pd(OAc)

(2 mol%) -

Base: Na

CO -

Solvent: DMAc (Dimethylacetamide)

Procedure Modifications

-

Grind K

[Fe(CN) -

Reaction requires higher temperature (120–140 °C ) to dissociate cyanide ligands from the Iron center.

-

Slow addition of the cyanide source is not required as the release is thermally controlled.

Part 4: Process Workflow & Safety Architecture

The handling of cyanide sources requires a strict "Cradle-to-Grave" safety workflow.

Figure 2: Operational workflow emphasizing containment and waste neutralization.

Safety & Waste Management Protocols

-

pH Control: Never allow cyanide waste to drop below pH 10. Acidification releases lethal HCN gas.

-

Oxidative Destruction: Treat all aqueous waste (raffinate) with commercial bleach (NaOCl) or Hydrogen Peroxide (H

O -

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by high [CN | Switch to Zn(CN) |

| Pd Black Precipitation | Ligand dissociation | Increase Ligand:Pd ratio to 4:1 (dppf) or 2:1 (XantPhos). |

| Homocoupling (Ar-Ar) | Oxidative addition too slow | Ensure solvent is degassed; -OCF |

| Hydrodehalogenation (Ar-H) | Water in solvent | Use strictly anhydrous DMF/DMAc; add molecular sieves. |

References

-

Takagi, K.; Okamoto, T.; Sakakibara, Y. "Palladium-catalyzed cyanation of aryl halides." Bulletin of the Chemical Society of Japan, 1975 , 48(11), 3298-3301. Link

-

Tschaen, D. M.; Desmond, R.; King, A. O.; Fortin, M. C.; Pipik, B.; King, S.; Verhoeven, T. R. "An improved procedure for the palladium catalyzed cyanation of aryl halides." Synthetic Communications, 1994 , 24(6), 887-890. Link

-

Schareina, T.; Zapf, A.; Beller, M. "Potassium hexacyanoferrate(II)—a new, non-toxic and easy-to-handle cyanide source for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, 2004 , (12), 1388-1389. Link

-

Marcantonio, K. M., et al.

." Organic Syntheses, 2013 , 90, 327. (General Protocol Reference). Link

Sources

Scalable Synthesis Routes for Trifluoromethoxy-Substituted Benzonitriles

Executive Summary

Subject: High-efficiency, scalable protocols for the synthesis of trifluoromethoxy-substituted benzonitriles (e.g., 4-(trifluoromethoxy)benzonitrile).

Significance: The trifluoromethoxy (

Part 1: Strategic Route Analysis

The synthesis of trifluoromethoxy-benzonitriles generally follows one of three strategies. For scale-up (>100g), Strategy A is the industry standard due to the commercial availability of 1-bromo-4-(trifluoromethoxy)benzene.

| Strategy | Methodology | Scalability | Key Constraints |

| A. Cyanation (Recommended) | Pd/Ni-catalyzed cyanation of aryl bromides.[1] | High | Requires handling of cyanide sources; Catalyst cost. |

| B. Sandmeyer Reaction | Diazotization of anilines | Medium | Thermal instability of diazonium salts; Stoichiometric Cu waste. |

| C. De Novo Construction | Fluorination of trichloromethyl ethers or phenols. | Low (Lab) / High (Ind) | Requires |

Decision Logic for Process Chemists

The following decision tree outlines the optimal route selection based on starting material availability and safety constraints.

Figure 1: Strategic decision tree for selecting the synthesis route. Route A is the primary focus of this guide due to its balance of safety and yield.

Part 2: Detailed Experimental Protocols

Protocol A: The "Green" Scalable Route (Ni-Catalyzed)

Method: Nickel-Catalyzed Cyanation using Potassium Ferrocyanide (

1. Reaction Mechanism

The reaction proceeds via a

Figure 2: Simplified catalytic cycle for the Ni-catalyzed cyanation of aryl halides.

2. Materials & Reagents

-

Substrate: 1-Bromo-4-(trifluoromethoxy)benzene (

equiv). -

Cyanide Source:

( -

Catalyst:

( -

Ligand: dppf (

-Bis(diphenylphosphino)ferrocene) ( -

Base/Additive:

( -

Solvent: 1:1 mixture of 1,4-Dioxane and Water (degassed).

3. Step-by-Step Procedure (100g Scale)

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Add 1-bromo-4-(trifluoromethoxy)benzene (

, -

Inerting: Evacuate and backfill with nitrogen (

). -

Catalyst Addition: Under nitrogen flow, add

( -

Solvent: Add degassed 1,4-dioxane (

) and distilled water ( -

Reaction: Heat the biphasic mixture to reflux (

) with vigorous stirring. Monitor by HPLC/GC (typically 12-16 hours).-

Checkpoint: Conversion should be

.[2] If stalled, add

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove insoluble iron salts. Wash the pad with ethyl acetate.

-

Extraction: Separate phases. Extract aqueous layer with ethyl acetate (

). Combine organics. -

Purification: Wash combined organics with brine, dry over

, and concentrate. Distill under reduced pressure (bp

Protocol B: The "Robust" Standard (Pd-Catalyzed)

Method: Palladium-Catalyzed Cyanation using Zinc Cyanide (

1. Materials

-

Catalyst:

( -

Reagent:

( -

Solvent: DMF or NMP (Anhydrous).

-

Additive: TMEDA or

dust (

2. Procedure Highlights

-

Safety: All weighing of

must occur in a fume hood with a cyanide antidote kit available. -

Reaction: Heat to

in DMF. -

Quench: Critical Step. Quench with dilute ammonia or ethylenediamine solution to sequester Zinc and prevent gel formation during workup.

-

Yield: Typically 90-95% isolated yield.

Part 3: Comparison of Methods

| Feature | Ni / | Pd / | Sandmeyer (CuCN) |

| Reagent Toxicity | Low (Non-toxic solid) | High (Releases HCN in acid) | High (Cyanide) |

| Cost | Low (Ni is cheap) | High (Pd is volatile) | Low |

| Workup | Filtration (Easy) | Chelation required (Tedious) | Hazardous waste disposal |

| Yield | 85-92% | 90-98% | 70-80% |

| Reaction Time | 12-16 h | 2-6 h | 1-2 h |

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Nitrile Hydrolysis:

-

Catalyst Deactivation:

Safety Protocols

-

Cyanide Handling: Even with ferrocyanide, assume the presence of free CN ions. Never acidify the reaction mixture (generates HCN gas).

-

Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

-

Scalable Ni-Catalyzed Cyanation

- Title: Nickel-Catalyzed Cyanation of Aryl Chlorides and Bromides with Potassium Hexacyanoferr

- Source: Schareina, T., Zapf, A., & Beller, M. (2004).

-

Link:[Link]

-

Pd-Catalyzed Cyanation (Zn(CN)2)

- Title: Zinc Cyanide/Palladium-Catalyzed Cyan

- Source: Tschaen, D. M., et al. (1995). Journal of Organic Chemistry (Merck Process).

-

Link:[Link]

-

General Review of OCF3 Synthesis

- Title: The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties.

- Source: Leroux, F., et al. (2005).

-

Link:[Link]

-

Recent Green Cyanation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 7. jelsciences.com [jelsciences.com]

- 8. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in iodination of electron-poor trifluoromethoxy aromatics

Technical Support Ticket #8492: Yield Optimization for Iodination of Deactivated Arene Systems

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Subject: High-Yield Protocols for Electron-Poor Trifluoromethoxy (

User Issue Summary

Problem: Standard iodination protocols (

Part 1: Decision Matrix (Method Selection)

Before proceeding, determine your regioselectivity requirements. The

Figure 1: Strategic decision tree for selecting the iodination pathway based on regiochemical requirements.

Part 2: Experimental Protocols

Method A: Super-Electrophilic Iodination (NIS/TfOH)

Best for: Para-iodination, substrates sensitive to strong bases but stable in acid.

Mechanism: Standard NIS is not electrophilic enough. Triflic acid (TfOH) protonates NIS, generating a superelectrophilic iodine species (

Reagents:

-

Substrate (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 – 1.5 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (Solvent or 5-10 equiv)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve the

-arene (1.0 mmol) in dry -

Activation: Cool the solution to 0°C. Add TfOH (Triflic acid) dropwise.

-

Note: For highly deactivated systems, Olah’s protocol suggests using neat TfOH as the solvent.[1]

-

-

Addition: Add NIS (1.2 equiv) in one portion. Protect from light (wrap flask in foil).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via LCMS (TLC is often insufficient for conversion tracking).

-

Quench: Pour mixture onto crushed ice/saturated

(sodium thiosulfate) to reduce unreacted iodine (solution turns from purple/brown to clear). -

Workup: Extract with DCM, wash with brine, dry over

.

Troubleshooting Table (Method A):

| Symptom | Probable Cause | Corrective Action |

| No Reaction | Electrophile not "hot" enough. | Switch solvent from DCM to neat TfOH or add |

| Poly-iodination | Excess NIS or high temp. | Reduce NIS to 1.0 equiv; maintain 0°C throughout. |

| Black Tar | Acid-sensitive decomposition. | Substrate cannot handle TfOH. Switch to Method B or use |

Method B: Directed Ortho Metalation (DoM)

Best for: Ortho-iodination relative to

Reagents:

-

Substrate (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) — Prepare fresh.

-

Iodine (

) (1.5 equiv) in THF.

Step-by-Step Protocol:

-

Base Generation: In a dried Schlenk flask under Argon, add TMP (2,2,6,6-tetramethylpiperidine) (1.3 equiv) and THF. Cool to -78°C. Add n-BuLi (1.3 equiv) dropwise. Warm to 0°C for 30 mins, then cool back to -78°C.

-

Metalation: Dissolve

-arene in THF. Add dropwise to the LiTMP solution at -78°C.-

Critical: Maintain -78°C. Electron-poor lithiated species are prone to "Benzyne" formation (elimination of LiF/Li-OR) if warmed.

-

-

Incubation: Stir at -78°C for 1 hour.

-

Quench: Add a solution of

(1.5 equiv) in THF dropwise. -

Warming: Allow to warm to RT overnight.

-

Workup: Quench with saturated

and

Mechanism Visualization (DoM):

Figure 2: Coordination-dependent lithiation pathway for regiospecific ortho-iodination.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why can't I just use Iodine and Nitric Acid?

A: While effective for simple benzenes, oxidizing conditions like

Q2: I am seeing "Benzyne" byproducts (dimerization/tars) in Method B. Why? A: This occurs if the lithiated intermediate is unstable.

-

Fix 1: Ensure temperature never rises above -78°C before Iodine addition.

-

Fix 2: Reduce the "Incubation" time (Step 3) to 15 minutes.

-

Fix 3: Switch from LiTMP to the "Turbo-Hauser" base (TMPMgCl·LiCl ). Magnesium species are more covalent and stable than Lithium species, reducing elimination risks.

Q3: The

-

Inductively: It is withdrawing (-I), which deactivates the ring.[2]

-

Resonance: It has lone pairs that donate (+R), making it an ortho/para director .

-

However: Because the -I effect is strong, the ring is deactivated, but the substitution will still occur para (major) or ortho (minor due to sterics) relative to the

, provided no stronger directors are present.

Q4: Can I use Palladium Catalysis? A: Yes, specifically for C-H activation.

-

Recommendation: Palladium-catalyzed C-H iodination using Pd(OAc)2 and NIS with a directing group (like an amide or pyridine) is possible. However, for a "naked"

arene without other directing groups, the EAS (Method A) or DoM (Method B) are more reliable.

References

-

Olah, G. A., et al. "Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate." Journal of Organic Chemistry, 1993, 58(11), 3194–3195.

-

Schlosser, M., et al. "The trifluoromethoxy group: a long-range electron-withdrawing substituent." European Journal of Organic Chemistry, 2002.

-

Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[3][4][5] Tetrahedron Letters, 2002, 43(29), 5047-5048.

-

Knochel, P., et al. "Directed Ortho Metalation."[6] Angewandte Chemie International Edition, 2006 (Context on Turbo-Grignard/Hauser bases for sensitive substrates).

Sources

- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. scribd.com [scribd.com]

Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling

Welcome to our dedicated technical support guide for troubleshooting dehalogenation side reactions in Suzuki-Miyaura cross-coupling. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this common yet often problematic transformation. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Part 1: Understanding the Dehalogenation Challenge

FAQ 1: What is dehalogenation and why is it a critical side reaction in Suzuki coupling?

Dehalogenation is a common side reaction in Suzuki coupling where the aryl halide (Ar-X) starting material is converted into the corresponding arene (Ar-H) instead of the desired biaryl product (Ar-Ar'). This undesired pathway consumes the starting material, reduces the overall yield of the target molecule, and complicates the purification process due to the formation of a significant byproduct. In drug development, where efficiency and purity are paramount, minimizing such side reactions is crucial for the economic and practical viability of a synthetic route.

FAQ 2: What are the primary mechanistic pathways that lead to dehalogenation?

Understanding the "how" and "why" of dehalogenation is the first step toward effective troubleshooting. Two principal mechanisms are generally responsible:

-

β-Hydride Elimination: This pathway becomes relevant when the organoborane coupling partner possesses β-hydrogens (hydrogens on the carbon atom adjacent to the carbon-boron bond). After the transmetalation step, the resulting diorganopalladium(II) intermediate can undergo β-hydride elimination to form a palladium-hydride species (Pd-H) and an alkene. This Pd-H species can then reductively eliminate with the aryl group to generate the dehalogenated arene (Ar-H).

-

Protonolysis of the Organopalladium Intermediate: This pathway involves the reaction of an intermediate in the catalytic cycle with a proton source. The most common culprit is the presence of water in the reaction mixture, which can hydrolyze the boronic acid to generate boric acid and the corresponding arene. The Ar-Pd(II)-X or Ar-Pd(II)-Ar' intermediates can also be susceptible to protonation, leading to the formation of Ar-H.

Part 2: A Symptom-Based Troubleshooting Guide

This section addresses common experimental observations and provides a structured approach to resolving them.

Problem: Significant formation of the dehalogenated arene (Ar-H) is observed, reducing my yield.

Question: My primary impurity is the proto-dehalogenated starting material. What are the most likely causes and how can I mitigate this?

This is the most direct manifestation of the dehalogenation side reaction. The solution often lies in a careful re-evaluation of your reaction parameters.

The choice and quantity of the base are critical. A base that is too strong or used in excess can promote dehalogenation.

-

Causality: Strong bases can react with trace amounts of water or other protic sources in the solvent to generate hydroxide ions. These can either facilitate the protonolysis pathways or, in some cases, directly participate in the degradation of the catalyst or starting materials. For instance, using a very strong base with a substrate sensitive to hydrolysis can be problematic.

-

Solution:

-

Consider using a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective and less prone to inducing dehalogenation than hydroxides (e.g., NaOH, KOH).

-

Precisely control the stoichiometry of the base. Use the minimum amount required for efficient transmetalation, typically 2-3 equivalents.

-

Table 1: Comparison of Common Bases in Suzuki Coupling

| Base | pKa of Conjugate Acid | General Characteristics | Recommended Use Cases |

| K₃PO₄ | 12.3 | Moderately strong, good for sensitive substrates. | General purpose, good for minimizing side reactions. |

| K₂CO₃ | 10.3 | Mild, widely used, and cost-effective. | A good starting point for optimization. |

| Cs₂CO₃ | 10.3 | Similar to K₂CO₃ but often more soluble, can accelerate reactions. | When higher reactivity is needed without resorting to hydroxides. |

| NaOH | 15.7 | Strong, can promote dehalogenation and other side reactions. | Use with caution, primarily for unreactive substrates. |

The presence of protic impurities is a major driver of dehalogenation.

-

Causality: Water and other protic impurities (e.g., alcohols) can act as proton sources, leading to the protonolysis of key intermediates in the catalytic cycle. Even seemingly anhydrous solvents can contain enough water to cause issues.

-

Solution:

-

Use high-purity, anhydrous solvents. If necessary, dry the solvent over molecular sieves before use.

-

Ensure that all reagents, including the base and boronic acid, are dry. Boronic acids, in particular, can be hygroscopic.

-

The electronic and steric properties of the palladium catalyst and its supporting ligand play a crucial role.

-